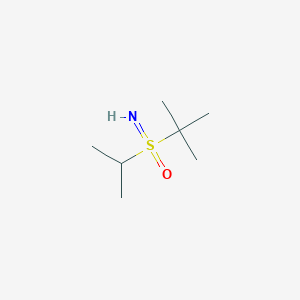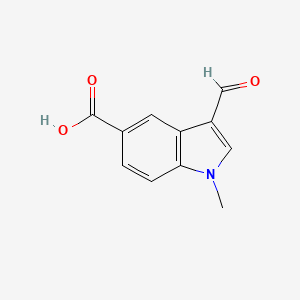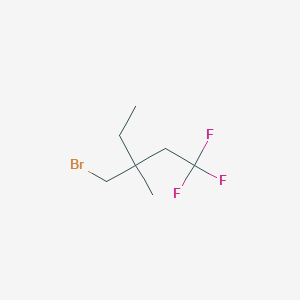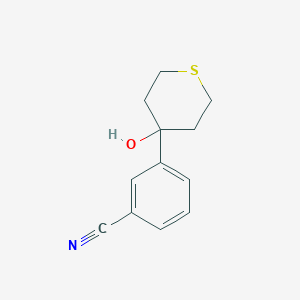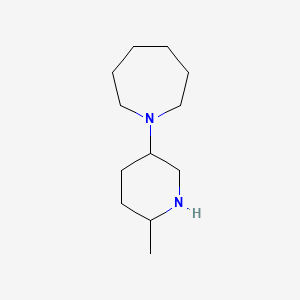
1-(6-Methylpiperidin-3-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpiperidin-3-yl)azepane is a nitrogen-containing heterocyclic compound It is characterized by a seven-membered azepane ring fused with a six-membered piperidine ring, which has a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpiperidin-3-yl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system. A subsequent hydrogenolysis step provides the azepane in just two steps .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as ring-closing metathesis and Beckmann rearrangement of functionalized piperidones, may be applicable .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methylpiperidin-3-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepanes, N-oxides, and amine derivatives .
Applications De Recherche Scientifique
1-(6-Methylpiperidin-3-yl)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Methylpiperidin-3-yl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly used in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also widely used in drug development.
Azepine: A seven-membered nitrogen-containing ring, similar to azepane but with different chemical properties.
Uniqueness
1-(6-Methylpiperidin-3-yl)azepane is unique due to its fused ring structure, which combines the properties of both piperidine and azepane. This structural feature provides it with distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-(6-methylpiperidin-3-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-11-6-7-12(10-13-11)14-8-4-2-3-5-9-14/h11-13H,2-10H2,1H3 |
Clé InChI |
OEVARUROUCBVJX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
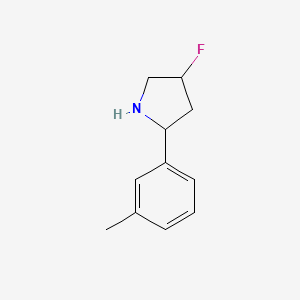
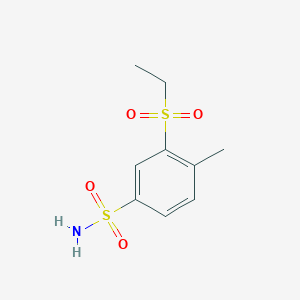
![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)


![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
